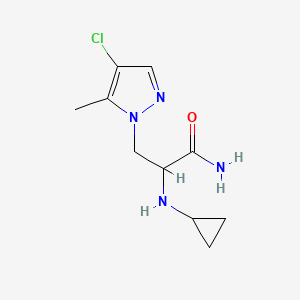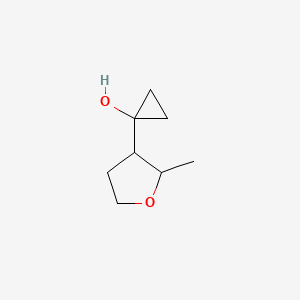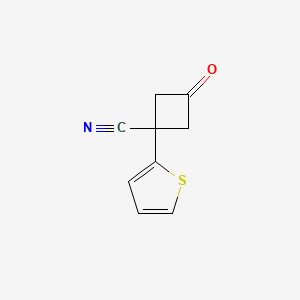
3-Oxo-1-(2-thienyl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-1-(thiophen-2-yl)cyclobutane-1-carbonitrile is a heterocyclic compound that features a cyclobutane ring substituted with a thiophene ring and a nitrile group
Métodos De Preparación
The synthesis of 3-oxo-1-(thiophen-2-yl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of a thiophene derivative with a suitable cyclobutane precursor under specific reaction conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Additionally, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .
Análisis De Reacciones Químicas
3-oxo-1-(thiophen-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Aplicaciones Científicas De Investigación
3-oxo-1-(thiophen-2-yl)cyclobutane-1-carbonitrile has several scientific research applications. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . This compound can be used as a building block for the synthesis of novel drugs with potential therapeutic benefits. In materials science, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mecanismo De Acción
The mechanism of action of 3-oxo-1-(thiophen-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit certain enzymes and receptors, leading to their pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
3-oxo-1-(thiophen-2-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as 3-oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile and 3-oxo-1-(furan-2-yl)cyclobutane-1-carbonitrile . These compounds share a similar cyclobutane core but differ in the heterocyclic ring attached to the cyclobutane. The unique properties of 3-oxo-1-(thiophen-2-yl)cyclobutane-1-carbonitrile, such as its sulfur-containing thiophene ring, contribute to its distinct chemical and biological activities.
Propiedades
Fórmula molecular |
C9H7NOS |
|---|---|
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
3-oxo-1-thiophen-2-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H7NOS/c10-6-9(4-7(11)5-9)8-2-1-3-12-8/h1-3H,4-5H2 |
Clave InChI |
JFCXRWYKACJGHV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(C#N)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


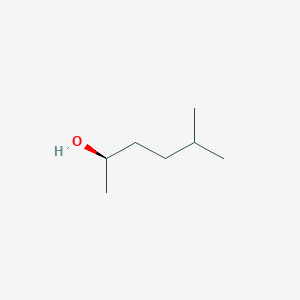
![7-Fluorobenzo[d]isoxazole](/img/structure/B13619512.png)

![3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13619519.png)
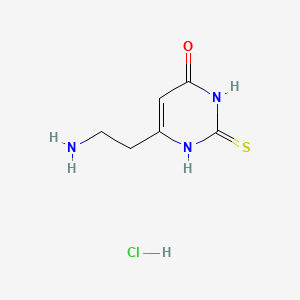
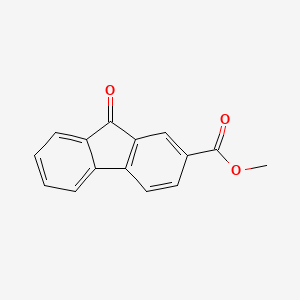
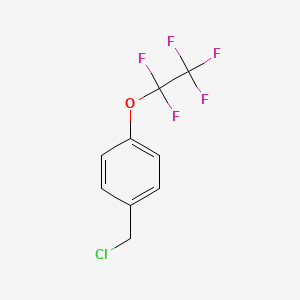




![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)
